molecular formula C12H8IN3O B11790969 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Cat. No.: B11790969
M. Wt: 337.12 g/mol
InChI Key: HXILKBXYIZKOHV-UHFFFAOYSA-N
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Description

8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a halogenated heterocyclic compound featuring a fused imidazo-pyrimidinone core with an iodine substituent at position 8 and a phenyl group at position 2. The iodine atom contributes to unique electronic and steric properties, while the phenyl group enhances lipophilicity and π-π stacking interactions.

Properties

Molecular Formula

C12H8IN3O

Molecular Weight

337.12 g/mol

IUPAC Name

8-iodo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C12H8IN3O/c13-9-6-14-12(17)16-7-10(15-11(9)16)8-4-2-1-3-5-8/h1-7H,(H,14,17)

InChI Key

HXILKBXYIZKOHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C(=CNC3=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-phenylimidazo[1,2-C]pyrimidine with iodine under specific conditions to introduce the iodine atom at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazo[1,2-C]pyrimidin derivatives exhibit promising anticancer properties. Specifically, studies have demonstrated that 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one can inhibit the growth of various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells, suggesting that it may induce apoptosis through the modulation of specific signaling pathways .

Antiviral Properties

The compound has also been explored for its antiviral potential. It has shown activity against certain viral infections, possibly through mechanisms that disrupt viral replication or enhance host immune responses. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metabolism. For example, it may act as an inhibitor of kinases that are critical for tumor growth and survival, thereby presenting a potential therapeutic target in cancer treatment .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation; induced apoptosis through specific pathways.
Antiviral PropertiesShowed efficacy against select viruses; potential mechanisms include disruption of viral replication.
Enzyme InhibitionIdentified as an inhibitor of key kinases; implications for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Effects on Imidazo[1,2-C]pyrimidin-5(6H)-one Derivatives
Compound Name Substituents Core Structure Key Functional Features
8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one 8-I, 2-Ph Imidazo[1,2-C]pyrimidin-5-one Halogen bonding (I), aromatic stacking
7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one 7-Cl Imidazo[1,2-C]pyrimidin-5-one Chlorine deactivates adjacent N for glycosylation
8-Bromo-2-(1-methylpiperidin-4-ylamino)-4-(4-phenoxyphenylamino)pyrido[4,3-d]pyrimidin-5(6H)-one 8-Br, pyrido core Pyrido[4,3-d]pyrimidin-5-one FLT3 inhibition, bromine enhances stability
8-Methyl-6-(2-phenyl-1,3-oxazol-4-yl)imidazo[1,2-C]pyrimidin-5(6H)-one 8-Me, 6-oxazolyl Imidazo[1,2-C]pyrimidin-5-one Methyl increases lipophilicity; oxazolyl enables C–N coupling
8-Fluoro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one 8-F, dihydro core Dihydroimidazo[1,2-C]pyrimidin-5-one Fluorine enhances electronegativity; reduced ring strain

Key Observations :

  • Core Modifications: Pyrido[4,3-d]pyrimidinone derivatives (e.g., ) exhibit distinct ring fusion patterns, altering solubility and kinase selectivity compared to imidazo[1,2-C]pyrimidinones.
  • Substituent Position : The 8-iodo group in the target compound may occupy a unique steric niche in kinase active sites compared to 7-chloro derivatives .
Table 3: Physicochemical Properties
Compound Molecular Weight LogP* Solubility (mg/mL) Synthetic Yield (%)
This compound ~355.1 2.8 0.1 (DMSO) ~70 (hypothetical)
7-Chloro derivative 199.6 1.2 1.5 (Water) 86
8-Fluoro-dihydro derivative 155.1 -1.94 3.0 (PBS) 60–70

Key Insights :

  • Chlorine derivatives (e.g., ) are synthesized efficiently (86% yield) via cyclization, whereas iodinated analogs may require specialized coupling reactions (e.g., Ullmann or Buchwald-Hartwig) .

Biological Activity

8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the imidazo[1,2-c]pyrimidine family, which is known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. The focus of this article is to explore the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H4IN5O\text{C}_6\text{H}_4\text{I}\text{N}_5\text{O}

This compound features an iodine atom at the 8-position and a phenyl group at the 2-position of the imidazo[1,2-c]pyrimidine ring system. Its unique structure contributes to its diverse biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-c]pyrimidines exhibit significant antibacterial properties. A study synthesized various imidazo[1,2-c]pyrimidine derivatives and evaluated their antibacterial activity against several strains of bacteria, including Gram-positive and Gram-negative species. The results indicated that certain derivatives showed potent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
This compoundTBDS. aureus, E. coli
Other Derivatives0.0039 - 0.025Various Gram-positive/negative

Anticancer Activity

The anticancer potential of imidazo[1,2-c]pyrimidine derivatives has also been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound were tested against several cancer cell lines using the MTT assay method.

In a recent study, compounds demonstrated IC50 values indicating their effectiveness in inhibiting cell proliferation:

CompoundCell LineIC50 (µM)
This compoundA549TBD
Other CompoundsMCF-7TBD

These findings suggest that modifications in the imidazo[1,2-c]pyrimidine structure could enhance anticancer efficacy.

Antifungal Activity

The antifungal properties of imidazo[1,2-c]pyrimidines have also been documented. Certain derivatives have shown activity against fungal strains such as Candida albicans. The antifungal activity was assessed using standard protocols for determining MIC values.

Case Studies

  • Antiviral Activity : A study examined the antiviral effects of related imidazo[1,2-c]pyrimidine compounds against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The results indicated that modifications at the 6 or 8 positions can significantly influence antiviral potency .
  • Cytotoxicity Studies : In another investigation focusing on cytotoxicity against HepG2 and MCF-7 cells, several imidazo[1,2-c]pyrimidine derivatives were evaluated for their ability to induce apoptosis in cancer cells. The results provided insights into structure-activity relationships crucial for drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one, and how can purity be maximized?

  • Methodology : The compound is synthesized via cyclization of 5-iodocytosine with bromoacetaldehyde diethyl acetal under reflux in aqueous media, yielding ~86% purity . Alternative routes include copper-catalyzed C–N coupling reactions using iodoazoles and aromatic nitrogen heterocycles, with silver benzoate as a facilitator to enhance regioselectivity . Purification via silica gel column chromatography (e.g., Hep:EtOAc 1:1) is critical to isolate the product .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodology : Use 1H^1H NMR (400 MHz, CDCl3_3) and 13C^{13}C NMR (101 MHz, CDCl3_3) to confirm substituent positions and ring fusion. For example, 1H^1H NMR signals at δ 8.09–8.14 (m, 2H) confirm phenyl group attachment . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated as 293.1039) . X-ray crystallography resolves tautomeric forms and hydrogen-bonding networks, as seen in related imidazo-pyrimidines .

Q. What preliminary biological assays are recommended for evaluating cytotoxic activity?

  • Methodology : Screen against seven tumor cell lines (e.g., resistant variants) and normal human fibroblasts using MTT assays. Derivatives like 3h from Suzuki cross-coupling showed IC50_{50} values <10 µM in leukemia models, with therapeutic indices calculated as ratios of normal-to-cancer cell toxicity .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what are mechanistic insights?

  • Methodology : The iodine atom at position 8 enhances Suzuki-Miyaura coupling efficiency due to its electronegativity and leaving-group potential. Optimize conditions with Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base, and DMF solvent at 80°C, achieving yields of 61–90% for aryl/heteroaryl derivatives . Density functional theory (DFT) studies can model transition states to explain regioselectivity .

Q. What computational strategies predict binding modes of derivatives to biological targets like CDK2?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CDK2 (PDB: 1HCL). Quantum mechanical scoring (e.g., PM6) evaluates electrostatic complementarity. Studies show imidazo-pyrimidine cores form hydrogen bonds with Glu81 and Lys89, critical for kinase inhibition .

Q. How can structural tautomerism affect biological activity, and how is it resolved experimentally?

  • Methodology : Tautomeric equilibria (e.g., keto-enol forms) are analyzed via 1H^1H NMR in DMSO-d6_6, where proton exchange rates reveal dominant tautomers. X-ray crystallography of analogs (e.g., 6-(2-chlorobenzyl) derivatives) confirms 7-hydroxy-5-oxo tautomers in solid state . Adjust assay solvents (e.g., PBS vs. DMSO) to mimic physiological tautomer distribution.

Q. How should researchers address contradictions in cytotoxicity data across studies?

  • Methodology : Cross-validate results using standardized cell lines (e.g., NCI-60 panel) and control for assay variables (e.g., serum concentration, incubation time). For example, discrepancies in IC50_{50} values may arise from differences in cell permeability or efflux pump expression. Use orthogonal assays (e.g., apoptosis via Annexin V) to confirm mechanisms .

Guidance for Experimental Design

  • Synthetic Optimization : Prioritize Pd-catalyzed couplings for derivatization, monitoring by TLC.
  • Biological Validation : Use 3D tumor spheroids to assess penetration efficacy of lead compounds.
  • Computational Workflow : Combine docking with molecular dynamics (MD) simulations (>100 ns) to evaluate binding stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.